6-Chloropyridazine-3-carboxylic acid dihydrochloride
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Overview
Description
6-Chloropyridazine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C5H3ClN2O2·2HCl. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine. The process typically includes the following steps:
Oxidation: 3-chloro-6-methylpyridazine is dissolved in concentrated sulfuric acid. Finely powdered potassium dichromate is then added slowly while maintaining the temperature below 50°C.
Isolation: The reaction mixture is poured into ice water, and the resulting precipitate is filtered and washed with water to obtain 6-Chloropyridazine-3-carboxylic acid.
Industrial Production Methods
Industrial production methods for 6-Chloropyridazine-3-carboxylic acid dihydrochloride are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridazine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles (e.g., amines, thiols) and suitable solvents (e.g., ethanol).
Major Products Formed
Esterification: Esters of 6-Chloropyridazine-3-carboxylic acid.
Reduction: 6-Chloropyridazine-3-methanol.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
6-Chloropyridazine-3-carboxylic acid dihydrochloride has several scientific research applications:
Biology: It serves as a building block for the development of biologically active molecules, such as enzyme inhibitors and receptor antagonists.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Chloropyridazine-3-carboxylic acid dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an antagonist .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridazine-3-carboxylic acid: Similar structure with a fluorine atom instead of chlorine.
6-Bromopyridazine-3-carboxylic acid: Contains a bromine atom in place of chlorine.
6-Iodopyridazine-3-carboxylic acid: Features an iodine atom instead of chlorine.
Uniqueness
6-Chloropyridazine-3-carboxylic acid dihydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for various applications.
Properties
Molecular Formula |
C5H5Cl3N2O2 |
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Molecular Weight |
231.46 g/mol |
IUPAC Name |
6-chloropyridazine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C5H3ClN2O2.2ClH/c6-4-2-1-3(5(9)10)7-8-4;;/h1-2H,(H,9,10);2*1H |
InChI Key |
RUDPJXOYNQUKML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)Cl.Cl.Cl |
Origin of Product |
United States |
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